molecular formula C21H32BNO5 B13005463 tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate

Cat. No.: B13005463
M. Wt: 389.3 g/mol
InChI Key: BJNOWZDJZXGJDN-UHFFFAOYSA-N
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Description

Tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a complex organic compound that features a boronate ester group

Preparation Methods

The synthesis of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with the appropriate carbamate precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Scientific Research Applications

Tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its application. In organic synthesis, its boronate ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s structure allows it to interact with specific biological targets, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Similar compounds include other boronate esters and carbamates, such as:

These compounds share similar functional groups but differ in their core structures, leading to variations in their reactivity and applications. The unique combination of the boronate ester and carbamate groups in tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate makes it particularly versatile in both synthetic and medicinal chemistry.

Biological Activity

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a dioxaborolane moiety and a tetrahydrobenzo[b]oxepin framework, which contribute to its biological activity. This article reviews the current understanding of its biological properties based on available research findings.

  • Molecular Formula : C24H33BN2O4
  • Molecular Weight : 439.38 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential applications in drug discovery and development. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has indicated that compounds related to the dioxaborolane structure exhibit notable antimicrobial properties. For instance:

  • Study Findings : A related compound demonstrated varying degrees of activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics like ciprofloxacin and ketoconazole .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported an IC50 value of 46.42 µM for BChE inhibition .

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is crucial for the biological activity of this compound. The following table summarizes the structural features and their corresponding biological activities observed in related compounds:

CompoundStructure FeaturesBiological Activity
Compound ADioxaborolane + Tetrahydrobenzo[b]oxepinAntimicrobial activity against bacteria and fungi
Compound BDioxaborolane + PyrazoleInhibitory activity against AChE and BChE
Compound CDioxaborolane + ThiazoleModerate antimicrobial properties

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized a derivative of the compound and evaluated its antimicrobial properties against several pathogens. The results indicated that modifications to the dioxaborolane group significantly enhanced its bioactivity .
  • Computational Studies : Molecular docking studies have been employed to predict the interaction of this compound with target enzymes. These studies suggest that the dioxaborolane moiety facilitates binding through hydrogen bonds with active site residues.

Properties

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]carbamate

InChI

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-16-9-8-12-25-17-13-14(10-11-15(16)17)22-27-20(4,5)21(6,7)28-22/h10-11,13,16H,8-9,12H2,1-7H3,(H,23,24)

InChI Key

BJNOWZDJZXGJDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCO3)NC(=O)OC(C)(C)C

Origin of Product

United States

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